2,2,2-trichloro-N-(4-chloro-2-methylphenyl)acetamide
Overview
Description
2,2,2-trichloro-N-(4-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C9H7Cl4NO and its molecular weight is 287.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.925225 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Crystal Structure Analysis
Research has focused on the crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, including compounds similar to 2,2,2-trichloro-N-(4-chloro-2-methylphenyl)acetamide. These studies reveal the impact of different substitutions on the crystal parameters and geometry, providing insights into the structural properties of these compounds (Gowda et al., 2007).
2. Soil Interaction and Herbicide Activity
Research involving related chloroacetamide herbicides has been conducted to understand their interactions with soil and their herbicidal activity. This includes studies on soil reception, activity, and the impact of environmental factors like irrigation on the effectiveness of these herbicides (Banks & Robinson, 1986).
3. Comparative Metabolism Studies
Comparative metabolism studies have been conducted on chloroacetamide herbicides to understand their metabolic pathways in different organisms, including human and rat liver microsomes. These studies provide insights into the metabolic processing of these chemicals in biological systems (Coleman et al., 2000).
4. Radiosynthesis for Metabolic Studies
Radiosynthesis techniques have been developed for chloroacetanilide herbicides like acetochlor, which are structurally similar to this compound. This research aids in understanding the metabolism and mode of action of these compounds (Latli & Casida, 1995).
5. Quantum Chemical Calculations and Spectroscopy
Studies have also been conducted on the self-association of similar acetamides in gas phase and solutions, utilizing quantum chemical calculations and FTIR-spectrum analysis. This research helps in understanding the molecular interactions and properties of these compounds (Sterkhova et al., 2019).
Properties
IUPAC Name |
2,2,2-trichloro-N-(4-chloro-2-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl4NO/c1-5-4-6(10)2-3-7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATBMMMRSWAITJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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